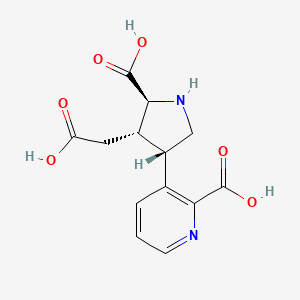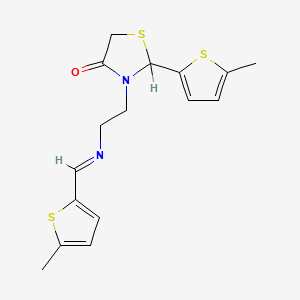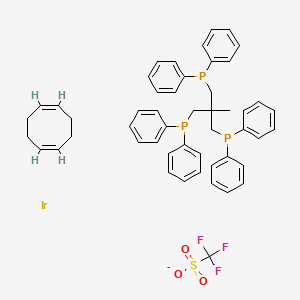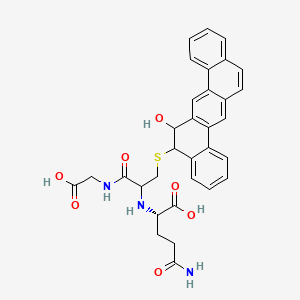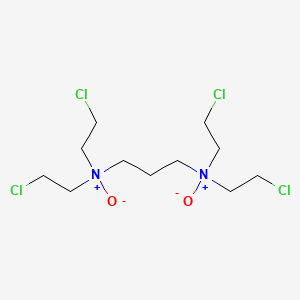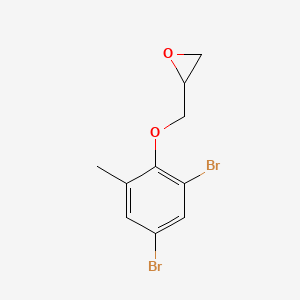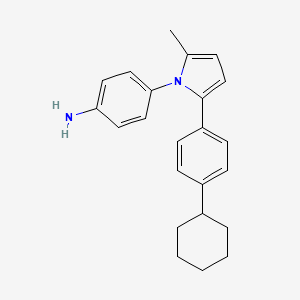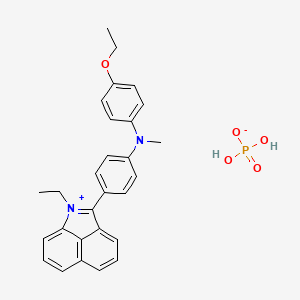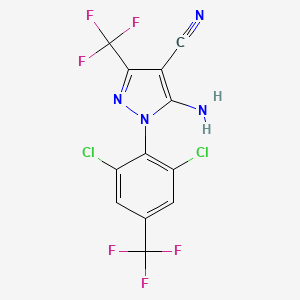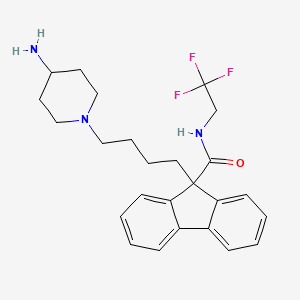
Lomitapide metabolite M4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lomitapide metabolite M4 is a derivative of lomitapide, a microsomal triglyceride transfer protein inhibitor used primarily for the treatment of homozygous familial hypercholesterolemia. This metabolite is formed during the metabolic process of lomitapide in the body and plays a role in the overall pharmacokinetics and pharmacodynamics of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lomitapide involves multiple steps, including the formation of its metabolites it is known that lomitapide undergoes significant hepatic metabolism via cytochrome P-450 isoenzyme 3A4 to form its major metabolites, including M4 .
Industrial Production Methods
化学反应分析
Types of Reactions
Lomitapide metabolite M4 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P-450 enzymes.
Reduction: Involves the gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as cytochrome P-450 enzymes.
Reducing agents: Such as hydrogen gas or metal hydrides.
Solvents: Organic solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of lomitapide, with M4 being one of the primary metabolites .
科学研究应用
Lomitapide metabolite M4 has several scientific research applications, including:
Chemistry: Used to study the metabolic pathways and chemical properties of lomitapide.
Biology: Helps in understanding the biological effects and interactions of lomitapide in the body.
Medicine: Plays a role in the pharmacokinetics and pharmacodynamics of lomitapide, aiding in the development of more effective treatments for hypercholesterolemia.
Industry: Used in the pharmaceutical industry for the development and testing of new drugs and formulations
作用机制
Lomitapide metabolite M4 exerts its effects by inhibiting the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. Consequently, this results in a decrease in low-density lipoprotein cholesterol levels .
相似化合物的比较
Similar Compounds
Lomitapide Metabolite M1: Another major metabolite of lomitapide, formed via cytochrome P-450 metabolism.
Lomitapide Metabolite M3: Also formed through the same metabolic pathway and shares similar properties with M4.
Uniqueness
Lomitapide metabolite M4 is unique due to its specific role in the metabolic pathway of lomitapide and its distinct chemical properties. Unlike M1 and M3, M4 may have different pharmacokinetic and pharmacodynamic profiles, contributing to the overall efficacy and safety of lomitapide .
属性
IUPAC Name |
9-[4-(4-aminopiperidin-1-yl)butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O/c26-25(27,28)17-30-23(32)24(13-5-6-14-31-15-11-18(29)12-16-31)21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-10,18H,5-6,11-17,29H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQWFNNGDBFAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCCC2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182431-14-7 |
Source


|
| Record name | 9-(4-(4-Amino-1-piperidinyl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(4-(4-AMINO-1-PIPERIDINYL)BUTYL)-N-(2,2,2-TRIFLUOROETHYL)-9H-FLUORENE-9-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J4HS5NG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

